molecular formula C8H12Cl2N2 B1401524 1,2,3,4-Tetrahydrophthalazine Dihydrochloride CAS No. 86437-12-9

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Cat. No.: B1401524
CAS No.: 86437-12-9
M. Wt: 207.1 g/mol
InChI Key: HIECCMDXTICMMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride typically involves the reduction of phthalazine derivatives. One common method includes the hydrogenation of phthalazine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophthalazine Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIECCMDXTICMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydrophthalazine Dihydrochloride

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